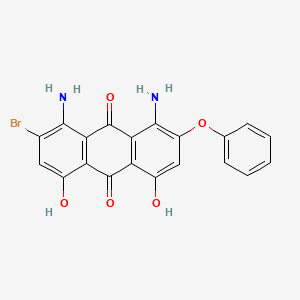
1,8-Diamino-2-bromo-4,5-dihydroxy-7-phenoxyanthracene-9,10-dione
货号 B8701888
分子量: 441.2 g/mol
InChI 键: QMRRNMWVUFUOOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04689171
Procedure details


When 5.5 of 1,8-diamino-4,5-dihydroxy-2-phenoxy-7-bromoanthraquinone (preparation see Example 417a) are used in Example 338a instead of the anthraquinone component mentioned there, then 4.5 g, corresponding to 85% of theory, of 1,8-diamino-4,5-dihydroxy-2-n-butoxy-7-bromoanthraquinone are obtained quite correspondingly, the colour shade of which on silica gel is a blue with the Indicator Number 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:19])[CH:10]=[C:11]([Br:18])[C:12]=3[NH2:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[CH:4][C:3]=1[O:22][C:23]1C=C[CH:26]=[CH:25][CH:24]=1.C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:19])[CH:10]=[C:11]([Br:18])[C:12]=3[NH2:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[CH:4][C:3]=1[O:22][CH2:23][CH2:24][CH2:25][CH3:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)N)Br)O)=O)O)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)N)Br)O)=O)O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
